A Technical Guide to Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
A Technical Guide to Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
CAS Number: 21211-20-1
This technical guide provides an in-depth overview of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, a halogenated benzothiophene derivative of significant interest to researchers and professionals in drug development and chemical synthesis. This document outlines the compound's physicochemical properties, a proposed synthetic route, and its potential applications, with a focus on its role as a versatile intermediate.
Compound Properties and Specifications
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is a polysubstituted aromatic heterocyclic compound. Its structure, featuring a benzothiophene core with chloro, fluoro, and methyl carboxylate functional groups, makes it a valuable building block in medicinal and agricultural chemistry.[1]
Table 1: Physicochemical Properties of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
| Property | Value | Reference |
| CAS Number | 21211-20-1 | [2][3] |
| Molecular Formula | C₁₀H₆ClFO₂S | [2][4] |
| Molecular Weight | 244.67 g/mol | [2] |
| Appearance | White needles | |
| Melting Point | 119-123 °C | [2] |
| Purity | ≥ 97% (HPLC) | |
| Storage Conditions | Store at 0-8°C | |
| MDL Number | MFCD00449849 | [4] |
| PubChem ID | 762658 | |
| InChI Key | GBCJKOYCWCNSAF-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1sc2cc(F)ccc2c1Cl | [5] |
Synthesis and Experimental Protocols
Proposed Synthesis of 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
The synthesis of the carboxylic acid precursor is a key step. A common method for creating similar 3-chlorothiophene-2-carboxylic acids involves the reaction of a corresponding 3-hydroxythiophene-2-carboxylate with a chlorinating agent like phosphorus pentachloride, followed by hydrolysis.[6]
Experimental Protocol:
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Chlorination: A solution of a suitable 3-hydroxy-6-fluorobenzo[b]thiophene-2-carboxylate precursor in an inert solvent (e.g., carbon tetrachloride) is heated to reflux. Phosphorus pentachloride is added portion-wise over several hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
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Work-up and Hydrolysis: After completion, the solvent is removed under reduced pressure. Water is carefully added to the residue to hydrolyze the intermediate and any remaining phosphorus pentachloride.
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Purification: The crude 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid is then purified. This can be achieved by dissolving the product in a sodium bicarbonate solution, treating with activated carbon to remove impurities, followed by filtration and acidification with hydrochloric acid to precipitate the purified carboxylic acid. The solid product is collected by filtration and dried.
Esterification to Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate
The final step is the esterification of the carboxylic acid.
Experimental Protocol:
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Reaction Setup: 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid, is added.
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Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.
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Work-up and Purification: The excess methanol is removed by distillation. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final compound, Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, can be further purified by recrystallization or column chromatography.
Applications in Research and Development
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate serves as a critical intermediate in the synthesis of more complex molecules for various applications.
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Pharmaceutical Development: This compound is a key starting material for the synthesis of novel therapeutic agents. Its structural motifs are found in molecules being investigated for anti-cancer, anti-inflammatory, and antibiotic properties.[1]
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Agrochemicals: It is also utilized in the development of new agrochemicals, including herbicides and fungicides, contributing to improved crop protection and yields.[1]
Potential Biological Mechanisms and Signaling Pathways
While the specific biological activity of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is not extensively documented, the broader class of benzothiophene derivatives has been shown to interact with several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate these potential mechanisms of action.
Caption: Potential inhibition of the STAT3 signaling pathway by benzothiophene derivatives.
Caption: Interaction of benzothiophene derivatives with tubulin polymerization dynamics.
Conclusion
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is a compound with significant potential as a versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a scaffold for the development of novel compounds with diverse biological activities. Further research into the specific applications and biological mechanisms of its derivatives is warranted to fully explore its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. METHYL 3-CHLORO-6-FLUOROBENZO[B]THIOPHENE-2-CARBOXYLATE CAS#: [m.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 21211-20-1 | MFCD00449849 | Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate [aaronchem.com]
- 5. 21211-20-1|Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. prepchem.com [prepchem.com]
